molecular formula C19H15N3O5S2 B12161280 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B12161280
M. Wt: 429.5 g/mol
InChI Key: TVIMWDPAMUQXEJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a combination of isoindoline, benzothiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoindoline Core: This step involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.

    Introduction of the Benzothiazole Group: The benzothiazole moiety is introduced via a nucleophilic substitution reaction, often using 2-aminobenzothiazole and an appropriate electrophile.

    Sulfonamide Formation: The methanesulfonyl group is added through a sulfonation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the isoindoline and benzothiazole intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and benzothiazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infections.

Industry

Industrially, the compound is explored for its applications in materials science. Its unique chemical properties could be leveraged in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: Similar structure but lacks the methanesulfonyl group.

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide: Contains a chlorine atom instead of the methanesulfonyl group.

Uniqueness

The presence of the methanesulfonyl group in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide imparts unique chemical properties, such as increased solubility and reactivity, which can enhance its biological activity and industrial applicability compared to similar compounds.

Properties

Molecular Formula

C19H15N3O5S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C19H15N3O5S2/c1-10(22-17(24)12-5-3-4-6-13(12)18(22)25)16(23)21-19-20-14-8-7-11(29(2,26)27)9-15(14)28-19/h3-10H,1-2H3,(H,20,21,23)

InChI Key

TVIMWDPAMUQXEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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